(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid
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Overview
Description
(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a tert-butoxy group attached to the phenyl ring, which imparts unique chemical properties and reactivity patterns .
Scientific Research Applications
(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid typically involves the protection of the amino group, followed by the introduction of the tert-butoxy group. One common method is the use of tert-butyl bromoacetate in the presence of a base to form the tert-butoxyphenyl derivative. The amino group is then deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. As a tyrosine derivative, it can influence the activity of enzymes involved in protein synthesis and metabolic processes. The tert-butoxy group can modulate the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-tert-butoxyphenyl)propanoic acid: Another tyrosine derivative with similar structural features but different reactivity patterns.
N-Boc-O-tert-butyl-L-tyrosine: A protected form of tyrosine used in peptide synthesis
Uniqueness
(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2S)-2-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-4-10(5-8-11)6-9-12(15)13(16)17/h4-5,7-8,12H,6,9,15H2,1-3H3,(H,16,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKPPDRUXXTBRN-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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